(R)-2-Amino-4-(4-bromophenyl)butanoic acid
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Description
“®-2-Amino-4-(4-bromophenyl)butanoic acid” is a chemical compound with a molecular weight of 358.23 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “(S)-3-(4-Bromophenyl)butanoic Acid” involves the reaction of (4-bromophenyl)boronic acid with bis(norbornadiene)rhodium(I) tetrafluoroborate and ®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl in 1,4-dioxane . The reaction mixture is stirred at 23 °C for 30 min under a positive pressure of nitrogen, forming a light pink slurry . Then, water is added, and the reaction mixture becomes a clear red solution . Upon subsequent addition of triethylamine, a slight increase in internal temperature is observed, and the mixture becomes darker .Molecular Structure Analysis
The molecular structure of “®-2-Amino-4-(4-bromophenyl)butanoic acid” can be represented by the linear formula C15H20BrNO4 .Chemical Reactions Analysis
The α-bromination of carboxylic acids, such as “®-2-Amino-4-(4-bromophenyl)butanoic acid”, can be accomplished with Br2 under acidic conditions . This reaction is highly reactive towards S N 2 reactions .Physical and Chemical Properties Analysis
“®-2-Amino-4-(4-bromophenyl)butanoic acid” is a solid substance with a melting point of 144-146°C .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2R)-2-amino-4-(4-bromophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLOOEYUDFTYNM-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@H](C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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